molecular formula C8H7FN2 B1457935 3-Amino-5-fluoro-2-methylbenzonitrile CAS No. 1227269-31-9

3-Amino-5-fluoro-2-methylbenzonitrile

Cat. No. B1457935
M. Wt: 150.15 g/mol
InChI Key: AEYJHDZEKHTIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-fluoro-2-methylbenzonitrile is a chemical compound with the molecular formula C8H7FN2 and a molecular weight of 150.15 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 3-Amino-5-fluoro-2-methylbenzonitrile is 1S/C8H7FN2/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Amino-5-fluoro-2-methylbenzonitrile has a molecular weight of 150.15 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

Research has demonstrated the utility of fluoro-substituted benzonitriles in the synthesis of complex molecules. For example, fluorinated benzonitriles serve as key intermediates in the development of new pesticides due to their controlled reactivity and high productivity in synthesis processes (L. Min, 2006). Similarly, 3-Amino-5-fluoro-2-methylbenzonitrile could be expected to have significant applications in synthesizing bioactive molecules or materials with unique properties.

Pharmaceutical Research

The modification of molecular structures by introducing fluoro-substituted phenyl groups has been shown to enhance the antitumor activity of certain compounds. For instance, the synthesis of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide and its observed inhibition of cancer cell proliferation highlight the potential of fluoro-substituted compounds in medicinal chemistry (Xuechen Hao et al., 2017). This suggests that 3-Amino-5-fluoro-2-methylbenzonitrile could be a valuable precursor in designing novel anticancer agents.

Materials Science and Nonlinear Optics

Studies on the spectroscopic properties and nonlinear optical (NLO) behavior of fluorinated benzonitriles, such as the detailed analysis of 5–Fluoro-2-Methyl Benzonitrile, reveal their potential in developing materials for optical applications. Theoretical and experimental approaches have shown that these compounds exhibit significant NLO properties, which are essential for applications in photonics and optoelectronics (A. Kumar & R. Raman, 2017). Given these findings, 3-Amino-5-fluoro-2-methylbenzonitrile might also exhibit interesting optical properties, making it a candidate for exploration in materials science research.

Safety And Hazards

While specific safety data for 3-Amino-5-fluoro-2-methylbenzonitrile was not found, similar compounds like 3-Fluoro-2-methylbenzonitrile have safety data available. It is classified as Acute Tox. 4 for oral, dermal, and inhalation routes, and it can cause skin and eye irritation . It’s important to handle such compounds with appropriate personal protective equipment and in well-ventilated areas .

properties

IUPAC Name

3-amino-5-fluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYJHDZEKHTIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-fluoro-2-methylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-fluoro-2-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-5-fluoro-2-methylbenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Amino-5-fluoro-2-methylbenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Amino-5-fluoro-2-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Amino-5-fluoro-2-methylbenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Amino-5-fluoro-2-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.